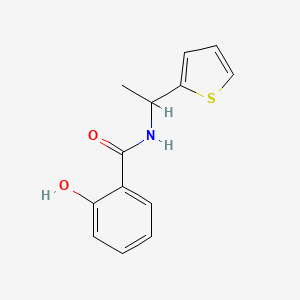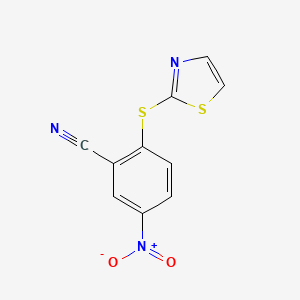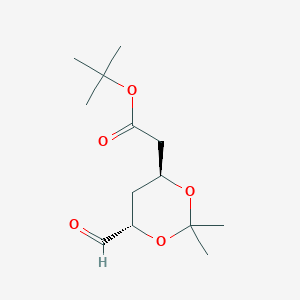![molecular formula C14H18BrNO4S B14905729 2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)
2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. It features a bromine atom, a benzenesulfonamide group, and a spirocyclic structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1,4-dioxaspiro[45]decan-8-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed aminocarbonylation, which has been shown to yield high amounts of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for such complex compounds .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, amine nucleophiles, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminocarbonylation can produce a variety of amides and esters .
Scientific Research Applications
2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and benzenesulfonamide group play crucial roles in its reactivity and binding affinity. The spirocyclic structure may also contribute to its unique properties by influencing its three-dimensional conformation .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-pyrimidinamine: Shares the spirocyclic structure and bromine atom but differs in the functional groups attached.
4-bromo-N-{1,4-dioxaspiro[4.5]decan-8-yl}-2-fluorobenzamide: Similar spirocyclic structure with different substituents.
Properties
Molecular Formula |
C14H18BrNO4S |
|---|---|
Molecular Weight |
376.27 g/mol |
IUPAC Name |
2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18BrNO4S/c15-12-3-1-2-4-13(12)21(17,18)16-11-5-7-14(8-6-11)19-9-10-20-14/h1-4,11,16H,5-10H2 |
InChI Key |
NFIOVIYNMDGIKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1NS(=O)(=O)C3=CC=CC=C3Br)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)

![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)


![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)
![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)




![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)

